molecular formula C18H17F3N6O2 B2522834 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid CAS No. 1333377-65-3; 1458630-17-5

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2522834
CAS No.: 1333377-65-3; 1458630-17-5
M. Wt: 406.369
InChI Key: ILWYDZNXJQESDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid is a complex organic compound that features a combination of indazole, imidazo[1,2-b]pyridazine, and trifluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-nitrobenzylamine derivatives.

    Construction of the Imidazo[1,2-b]pyridazine Ring: This step involves the reaction of the indazole derivative with appropriate pyridazine precursors under cyclization conditions.

    N-Propylation: The final step involves the N-propylation of the imidazo[1,2-b]pyridazine ring using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various biological pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine
  • N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine

Uniqueness

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific combination of indazole and imidazo[1,2-b]pyridazine rings, which confer distinct biological activities. Its trifluoroacetic acid moiety enhances its solubility and stability, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWYDZNXJQESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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